Buforin-2
Description
Discovery and Biological Origin of Buforin-2 and its Precursors
This compound was first identified as a 21-amino acid peptide derived from its larger precursor, Buforin I, which was isolated from the stomach of the Asian toad, Bufo bufo gargarizans. medchemexpress.comresearchgate.net Subsequent research revealed that the amino acid sequence of this compound is identical to a segment of the histone H2A protein, indicating its origin as a histone-derived antimicrobial peptide (HDAP). researchgate.netnih.gov The precursor protein, Buforin I, is processed by the endoproteinase Lys-C to yield the more potent this compound. novoprolabs.com The gene precursors for this compound consist of a signal peptide followed by an acidic spacer peptide, which is flanked by Lys/Arg amino acids. nih.gov While initially discovered in an amphibian, homologues of this compound have also been identified in fish species such as Parasilurus asotus and Oncorhynchus mykiss. nih.gov
Classification within Host Defense Peptides (HDPs)
Host Defense Peptides (HDPs), also known as antimicrobial peptides (AMPs), are a diverse group of naturally occurring molecules that form a crucial part of the innate immune system in a wide range of organisms. nih.govencyclopedia.pub HDPs are generally classified based on their secondary structure. The main categories include peptides with α-helical structures, β-sheet structures stabilized by disulfide bonds, loop structures, and extended structures. researchgate.net
This compound is classified as an α-helical HDP. nih.gov In a hydrophobic environment, it adopts a distinct helix-hinge-helix structure. novoprolabs.commagtechjournal.com This conformation consists of an N-terminal random coil region (residues 1-4), a primary α-helical domain (residues 5-10), a proline hinge at position 11, and a C-terminal regular α-helix (residues 12-21). nih.govnih.gov This unique structural arrangement is fundamental to its mechanism of action.
Distinctive Antimicrobial Modalities of this compound
The antimicrobial mechanism of this compound is notably different from many other α-helical antimicrobial peptides that cause cell death by forming pores in the bacterial membrane. nih.govsemanticscholar.org this compound exhibits a potent, broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria without causing significant lysis of the cell membrane. nih.govmdpi.com
The primary modality of this compound involves its ability to penetrate the bacterial cell membrane and interact with intracellular targets. nih.govanaspec.com This cell-penetrating property is critically dependent on the proline hinge located at residue 11 of its amino acid sequence. nih.govnih.govanaspec.com This hinge structure facilitates the translocation of the peptide across the lipid bilayer. nih.govnih.gov Once inside the cell, this compound binds strongly to nucleic acids, specifically DNA and RNA, thereby inhibiting essential cellular functions and leading to rapid cell death. researchgate.netnih.govsemanticscholar.org The binding affinity of this compound for DNA and RNA has been shown to be significantly stronger than that of other peptides like magainin 2. nih.govsemanticscholar.org
Studies have shown that substituting the proline hinge with another amino acid, such as leucine, significantly diminishes its antimicrobial activity and alters its mechanism to a membrane-disrupting one, similar to magainin 2. nih.govnih.gov This highlights the crucial role of the proline-induced kink in facilitating membrane translocation and subsequent intracellular targeting. The cell-penetrating efficiency of this compound and its analogs has been shown to correlate directly with their antimicrobial potency. nih.govnih.gov
Table 1: Key Characteristics of this compound
| Characteristic | Description |
|---|---|
| Amino Acid Sequence | TRSSRAGLQFPVGRVHRLLRK |
| Molecular Weight | 2434.84 Da |
| Structure | Helix-hinge-helix |
| Precursor | Buforin I, Histone H2A |
| Biological Source | Bufo bufo gargarizans (Asian toad) |
| Primary Mechanism | Cell penetration and binding to intracellular DNA and RNA |
Table 2: Structural Regions of this compound
| Residues | Structural Feature | Role in Antimicrobial Activity |
|---|---|---|
| 1-4 | N-terminal random coil | Does not play a significant role |
| 5-10 | Extended helical region | Contributes to antimicrobial potency |
| 11 | Proline hinge | Essential for cell-penetrating ability |
| 12-21 | C-terminal regular α-helix | Important for antimicrobial activity |
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
TRSSRAGLQFPVGRVHRLLRK |
Origin of Product |
United States |
Structural Biology and Conformational Analysis of Buforin 2
Primary Sequence Features and Histone H2A Derivation
Buforin-2 is a 21-amino acid peptide with the sequence TRSSRAGLQFPVGRVHRLLRK. novoprolabs.comcpu-bioinfor.org It is derived from buforin I, a 39-amino acid peptide isolated from the stomach tissue of the Asian toad Bufo bufo gargarizans. mdpi.commdpi.comresearchgate.net Buforin I, in turn, is generated from the N-terminal region of histone H2A through proteolytic cleavage, specifically by endoproteinase Lys-C. novoprolabs.commdpi.comresearchgate.net Both buforin I and buforin II share complete sequence identity with the N-terminal region of histone H2A, a protein known to interact directly with nucleic acids. cpu-bioinfor.orgresearchgate.net This shared ancestry provides insight into this compound's strong affinity for DNA and RNA. novoprolabs.comresearchgate.netnih.govresearchgate.netanaspec.com
Secondary and Tertiary Conformation in Membrane-Mimetic Environments
The conformation of this compound is highly influenced by its environment. While it exists as a random coil in aqueous solutions, it adopts a defined amphipathic structure in hydrophobic or membrane-mimetic environments, such as trifluoroethanol (TFE)/water mixtures or in the presence of lipid bilayers. nih.govmdpi.comresearchgate.netspm.com.cnacs.orgnih.gov This structural transition is crucial for its interaction with cell membranes and subsequent translocation.
Helix-Hinge-Helix Motif
The helix-hinge-helix structure of this compound consists of an N-terminal region, a central hinge, and a C-terminal alpha-helical region. mdpi.comresearchgate.netnih.govresearchgate.netanaspec.comresearchgate.netacs.orgnih.govbiorxiv.orgresearchgate.net The N-terminal part (residues 5-10) forms an extended or distorted helical region, followed by a hinge at residue 11, and a regular alpha-helical region at the C-terminus (residues 12-21). novoprolabs.comnih.govmdpi.comnih.gov
N-Terminal Random Coil Region
The first four amino acids at the N-terminus of this compound (residues 1-4, TRSS) typically exist as a random coil region in hydrophobic environments. novoprolabs.comnih.govresearchgate.netnih.govnih.gov While this region is present, studies involving N-terminal truncations have indicated that it does not play a significant role in the peptide's antimicrobial activity. nih.govnih.gov In fact, deletion of this random coil region has been shown to increase antibacterial activity. nih.govresearchgate.netnih.govpnas.org
C-Terminal Alpha-Helical Region
The C-terminal region of this compound, specifically residues 12-21, forms a regular alpha-helix in membrane-mimetic environments. novoprolabs.comnih.govmdpi.comresearchgate.netnih.govnih.gov This region is considered important for the antimicrobial activity of the peptide. nih.gov Analogs consisting of repeats of the C-terminal sequence motif RLLR have shown potent antimicrobial activity, further supporting the significance of this helical segment. nih.gov
Role of Specific Amino Acid Residues and Motifs in Structural Integrity
Specific amino acid residues and structural motifs within this compound are critical for maintaining its conformation and facilitating its unique mechanism of action. researchgate.netresearchgate.netanaspec.comnih.govresearchgate.net
Proline Hinge (Pro11) in Conformational Flexibility and Translocation
The proline residue at position 11 (Pro11) acts as a crucial hinge in the this compound structure. mdpi.comresearchgate.netresearchgate.netanaspec.comresearchgate.netacs.orgnih.govresearchgate.netnih.gov This proline residue introduces a kink or distortion in the helical structure, particularly in the N-terminal region, leading to a bent or distorted amphipathic helix. mdpi.comacs.orgnih.govresearchgate.net
The proline hinge is fundamentally important for this compound's ability to translocate across cell membranes without causing significant membrane lysis. mdpi.comresearchgate.netanaspec.comacs.orgnih.govnih.gov Studies have shown that substituting Pro11 with other amino acids, such as alanine (B10760859) or leucine, significantly decreases or abrogates the peptide's ability to penetrate cells. nih.govresearchgate.netacs.orgnih.govresearchgate.netnih.govpnas.org This suggests that the flexibility and structural distortion introduced by Pro11 are key factors in its cell-penetrating properties. researchgate.netanaspec.comacs.orgnih.gov The presence of Pro11 is thought to destabilize pore formation, which is a common mechanism for other antimicrobial peptides, thereby promoting translocation rather than membrane permeabilization. mdpi.comresearchgate.net
Charged Residues (Arginine, Lysine) and Electrostatic Interactions
The biological activity of this compound is significantly influenced by its positively charged amino acid residues, specifically arginine and lysine. biorxiv.orgacs.org These residues play a critical role in the initial electrostatic attraction and binding of this compound to negatively charged molecules, such as the phospholipids (B1166683) in bacterial membranes and intracellular nucleic acids (DNA and RNA). biorxiv.orgmorressier.commdpi.com
Computational studies, including those utilizing electrostatic charge optimization and continuum electrostatics, have been employed to predict how modifications to charged residues might affect this compound's affinity for negatively charged targets. morressier.comacs.org These studies support the idea that enhancing electrostatic interactions, particularly with DNA, can potentially improve the peptide's potency. acs.orgnih.gov
Here is a table summarizing the basic residues and net charge of this compound:
| Feature | Count/Value |
| Basic residues | 7 cpu-bioinfor.org |
| Net charge | +6 or +7 (depending on protonation state) cpu-bioinfor.orgacs.org |
Note: The net charge can vary slightly depending on the specific conditions and protonation states considered.
Structural Dynamics and Membrane Interactions Investigated by Molecular Simulations
Molecular dynamics (MD) simulations have been instrumental in providing insights into the structural dynamics of this compound and its interactions with lipid membranes at a molecular level. nih.govnih.govresearchgate.netscilit.com These simulations allow researchers to observe how the peptide behaves upon encountering a membrane and to evaluate proposed mechanisms of translocation. nih.govnih.gov
MD simulations have investigated the structure of this compound upon membrane entry and explored the feasibility of the peptide forming transient toroidal pores, a mechanism proposed for its membrane translocation. nih.govnih.govresearchgate.net Simulations have shown a relationship between protein-lipid interactions and structural deformations, particularly in the N-terminal region of this compound, which are promoted by the presence of the proline residue. nih.govnih.govresearchgate.net
Furthermore, simulations involving multiple this compound peptides have demonstrated their ability to embed deeply into membranes and potentially form these toroidal pores. nih.govnih.govresearchgate.net These computational studies provide structural insights into the translocation process and the role of specific residues, like proline, in facilitating membrane entry. nih.govnih.govresearchgate.net Coarse-grained simulations, such as those using the MARTINI force field, have been utilized to study peptide-membrane interactions and estimate free energy profiles associated with membrane insertion and translocation. acs.orgmuni.cz These simulations, while not capturing every atomistic detail, are valuable for exploring the general trends in membrane interaction and translocation pathways. muni.cz
Simulations have also been used in conjunction with experimental data to characterize the interactions between this compound and nucleic acids, further supporting the proposed mechanism of action involving intracellular targeting. researchgate.netacs.orgscilit.com
Mechanisms of Action of Buforin 2
Non-Membranolytic Cellular Translocation
A defining characteristic of Buforin-2 is its ability to enter microbial cells without causing significant damage to the cell membrane. nih.govmdpi.com This non-lytic entry is a crucial feature that sets it apart from membrane-permeabilizing peptides. nih.govnih.gov Studies have shown that this compound can kill Escherichia coli without lysing the cell membrane, even at concentrations five times its minimal inhibitory concentration (MIC). nih.gov The peptide's translocation is a direct process, independent of any specific cellular receptors, allowing it to readily enter both bacterial cells and artificial lipid vesicles. nih.govmdpi.com A key structural element for this cell-penetrating ability is the proline hinge located at position 11 of its amino acid sequence. nih.govpnas.org This hinge induces a kink in the peptide's helical structure, which is critical for its ability to traverse the membrane efficiently. nih.govnih.govnih.gov
This compound's entry into the cytoplasm is a receptor-independent process that involves direct interaction with the components of the bacterial cell membrane. mdpi.comacs.org The initial contact is governed by electrostatic interactions between the cationic peptide and the anionic components of the microbial membrane. Following this initial binding, the peptide inserts into the lipid bilayer. The presence of a proline residue at position 11 is a crucial factor for its cell-penetrating ability. nih.govmdpi.com This proline acts as a helix breaker, creating a flexible hinge in the peptide's structure that is thought to facilitate its passage across the membrane. nih.govpnas.org Confocal microscopy studies have demonstrated that fluorescently labeled this compound accumulates inside E. coli cells, confirming its ability to cross the cell membrane. nih.gov
The mechanism of this compound stands in stark contrast to that of membrane-permeabilizing antimicrobial peptides (AMPs) like magainin 2. nih.govnih.gov While both are amphipathic, α-helical peptides, their effects on the cell membrane are fundamentally different. nih.gov Magainin 2, for instance, acts by forming stable pores that lead to membrane disruption, leakage of cellular contents, and ultimately, cell lysis. nih.govacs.orgmdpi.com In contrast, this compound translocates across the membrane without causing significant permeabilization or inducing lipid flip-flop, a process where lipid molecules move from one leaflet of the membrane to the other. nih.govmdpi.com Studies using fluorescently labeled peptides have shown that while FITC-labeled magainin 2 remains on the exterior of E. coli cells, FITC-labeled this compound is able to penetrate and accumulate inside the cytoplasm. nih.gov Furthermore, mutations that replace the proline hinge in this compound can alter its mechanism to be more membrane-active, highlighting the critical role of this structural feature in its non-lytic translocation. nih.govpnas.orgnih.gov
| Feature | This compound | Magainin 2 |
| Primary Mechanism | Intracellular targeting | Membrane permeabilization |
| Cell Lysis | No significant lysis | Induces cell lysis |
| Lipid Flip-Flop | Does not induce | Induces |
| Cellular Location | Accumulates inside the cell | Remains outside or on the cell wall |
| Key Structural Feature | Proline hinge for translocation | Amphipathic α-helix for pore formation |
To explain how this compound crosses the membrane without causing lasting damage, the formation of transient toroidal pores has been proposed. nih.govnih.govnih.gov In the toroidal pore model, the peptide molecules, along with the head groups of the lipid molecules, bend inward to line the pore, creating a transient channel through the membrane. nih.govacs.org For this compound, it is hypothesized that these pores are extremely short-lived. nih.govresearchgate.net This transient nature would allow the peptide to pass through the membrane and into the cytoplasm, after which the pore quickly disassembles, restoring the integrity of the membrane. nih.gov This mechanism effectively allows for peptide translocation without the widespread membrane disruption and leakage of cellular contents associated with lytic peptides. nih.gov Molecular dynamics simulations support this hypothesis, showing that multiple this compound peptides can embed deeply into membranes and potentially form toroidal pore structures. nih.gov
Intracellular Target Interactions and Functional Disruption
Once inside the cell, this compound exerts its potent antimicrobial activity by interacting with intracellular targets, primarily nucleic acids. nih.govsemanticscholar.orgmdpi.com This mode of action, which involves the inhibition of essential cellular functions, is a departure from the membrane-centric mechanisms of many other AMPs. nih.govnih.gov The strong affinity of this compound for both DNA and RNA leads to the disruption of critical processes such as replication, transcription, and translation, ultimately resulting in rapid cell death. nih.govnih.govresearchgate.net
This compound exhibits a strong binding affinity for both DNA and RNA. nih.govnih.gov Gel retardation assays have demonstrated that this compound binds to the nucleic acids of E. coli over 20 times more strongly than magainin 2. nih.gov This high affinity is considered a cornerstone of its killing mechanism. researchgate.netnottingham.ac.uk The interaction is largely driven by electrostatic forces between the positively charged amino acid residues of the peptide and the negatively charged phosphate (B84403) backbone of the nucleic acids. researchgate.netnih.gov Computational and experimental studies have shown that arginine residues, in particular, play a significant role in this binding. researchgate.netnih.gov There is a general correlation between the DNA binding affinity of this compound variants and their antimicrobial potency, supporting the hypothesis that nucleic acid interaction is critical for its function. nottingham.ac.ukovid.com While the binding is strong, it does not appear to be significantly sequence-specific, suggesting that this compound can interact with nucleic acids throughout the bacterial genome. researchgate.netbiorxiv.org
| Research Finding | Method | Conclusion |
| Strong binding to DNA and RNA nih.gov | Gel-retardation experiment | This compound binds to nucleic acids over 20 times more strongly than magainin 2. |
| Correlation between DNA affinity and antimicrobial activity nottingham.ac.ukovid.com | Fluorescence intercalator displacement (FID) assay | Increased DNA binding affinity in this compound variants correlates with higher antimicrobial potency. |
| Role of arginine residues in binding researchgate.netnih.gov | Molecular dynamics simulations and experimental measurements | Arginine residues contribute significantly to the electrostatic interactions with the nucleic acid phosphate backbone. |
| Lack of sequence specificity researchgate.net | Experimental binding measurements with different DNA sequences | This compound does not show a significant preference for particular DNA sequences. |
The interaction between this compound and DNA leads to the formation of distinct supramolecular structures. biorxiv.org Biophysical studies have revealed that this compound and E. coli genomic DNA can form round-shaped nanoscale complexes. biorxiv.org The formation of these complexes is driven by strong electrostatic interactions. biorxiv.org Furthermore, the binding of this compound induces significant conformational changes in the DNA structure. biorxiv.org Spectroscopic analysis indicates that the peptide can cause the double-helical structure of DNA to loosen. nih.gov It is hypothesized that this compound may be responsible for inducing DNA supercoiling, which would have profound implications for the accessibility of genetic information and the regulation of cellular processes. biorxiv.org These structural alterations, coupled with the physical obstruction presented by the peptide-DNA complexes, are believed to effectively block vital cellular functions that rely on DNA as a template, such as replication and transcription, leading to cell death. researchgate.netbiorxiv.org
Inhibition of Key Cellular Processes (Replication, Transcription)
This compound exerts its potent antimicrobial activity not by disrupting the cell membrane, but by penetrating the cell and targeting intracellular components. pnas.orgnih.gov Once inside the cytoplasm, it inhibits crucial cellular functions by binding to nucleic acids. nih.govsemanticscholar.org This mechanism is distinct from many other antimicrobial peptides that function by forming pores in the cell membrane. pnas.orgnih.gov
The interaction between this compound and nucleic acids is considered a key aspect of its lethal action against bacteria. researchgate.net Gel-retardation experiments have demonstrated that this compound binds strongly to both DNA and RNA. nih.govsemanticscholar.org In fact, its binding affinity for these molecules is reported to be over 20 times stronger than that of magainin 2, another antimicrobial peptide. nih.govsemanticscholar.org This strong binding capacity is thought to compromise essential processes like DNA replication and transcription, leading to rapid cell death. researchgate.netmdpi.com
The structural characteristics of this compound are crucial for this intracellular mechanism. It possesses a helix-hinge-helix structure, and its ability to penetrate the cell membrane without causing lysis is attributed to a proline hinge. pnas.orgnih.gov The peptide's positively charged residues are believed to facilitate the binding to the negatively charged phosphate groups of DNA and RNA. researchgate.net Studies with this compound analogues have further solidified this concept, showing a direct correlation between the peptide's DNA affinity and its antimicrobial potency. researchgate.netnottingham.ac.uk For instance, an analogue with stronger DNA binding affinity, BF2-C, demonstrated more potent antimicrobial activity compared to an analogue with weaker affinity, BF2-A. nih.gov By binding to nucleic acids, this compound and its analogues effectively inhibit the synthesis of macromolecules, a critical step for bacterial survival and proliferation. researchgate.netresearchgate.net
| Molecule | Target | Observed Effect | Reference |
|---|---|---|---|
| This compound | DNA and RNA | Binds with high affinity, inhibiting cellular functions. | nih.govsemanticscholar.org |
| This compound Analogs (BF2-A/C) | DNA | Affinity for DNA correlates with antimicrobial potency. | nih.gov |
| This compound | Nucleic Acids | Inhibits synthesis of macromolecules. | researchgate.net |
Modulation of Mitochondrial Functions in Cancer Cells
In addition to its antimicrobial properties, this compound and its analogues have demonstrated anticancer activity by targeting the mitochondria of cancer cells. nih.govnih.gov The synthetic analogue, Buforin-IIb, has been shown to induce apoptosis in cancer cells through a mitochondria-dependent pathway. nih.gov This peptide can enter cancer cells and directly affect mitochondrial activity. nih.gov
The primary mechanism involves the disruption of mitochondrial function. nih.gov Buforin-IIb induces an increase in the mitochondrial membrane potential (Δψm) in prostate cancer DU145 cells. nih.gov This is accompanied by an increase in the production of reactive oxygen species (ROS) and the subsequent release of cytochrome c from the mitochondria into the cytoplasm. nih.gov The release of cytochrome c is a critical step in initiating the caspase-dependent apoptosis cascade, leading to programmed cell death. nih.govnih.gov
This targeting of mitochondria is a characteristic shared by several non-membranolytic anticancer peptides. nih.gov The ability of Buforin-IIb to selectively act on cancer cells is linked to its interaction with specific components on the cancer cell surface, such as gangliosides, which facilitates its entry. nih.gov Research combining Buforin-IIb with the glycolytic inhibitor 2-Deoxy-d-glucose (2-DG) showed a significant enhancement of this mitochondrial dysfunction. nih.gov The combination treatment resulted in a threefold increase in mitochondrial Δψm and a 30% rise in ROS levels compared to treatment with Buforin-IIb alone, suggesting a synergistic effect in promoting cancer cell death. nih.gov
| Compound/Treatment | Cancer Cell Line | Effect on Mitochondria | Outcome | Reference |
|---|---|---|---|---|
| Buforin-IIb | Prostate Cancer (DU145) | Increases mitochondrial membrane potential (Δψm), increases ROS production, induces cytochrome c release. | Caspase-dependent apoptosis. | nih.gov |
| Buforin-IIb + 2-DG | Prostate Cancer (DU145) | Significantly enhances the increase in Δψm and ROS production compared to Buforin-IIb alone. | Increased mitochondrial dysfunction and cytotoxicity. | nih.gov |
| Buforin-IIb | General Cancer Cells | Triggers mitochondrial apoptosis by activating caspase-9. | Programmed cell death. | nih.gov |
Bacterial Cell Aggregation Induced by this compound
This agglutinating activity appears to be distinct from its cell penetration and nucleic acid binding mechanisms, representing a multifaceted approach to combating bacterial threats. nih.gov The ability of this compound to agglutinate bacterial cells has also been observed with synthetic lipid vesicles, which serve as models for bacterial membranes. mdpi.comnih.gov This suggests that the initial interaction with the bacterial cell envelope plays a role in this process.
Interestingly, the concentration of this compound required to induce bacterial aggregation may be higher than that needed for its bactericidal activity through intracellular mechanisms. nih.gov For example, in one study, the concentration needed to cause leakage in E. coli was lower than the concentration required to observe effective cell agglutination. nih.gov This indicates that bacterial aggregation may be a secondary mechanism that becomes prominent at higher peptide concentrations, contributing to the clearance of bacteria. researchgate.net
| Organism/Model | Peptide | Observed Phenomenon | Reference |
|---|---|---|---|
| Escherichia coli | This compound | Induces cell aggregation/agglutination. | mdpi.comnih.gov |
| Synthetic Lipid Vesicles (LUVs) | This compound | Promotes vesicle agglutination. | mdpi.comnih.gov |
| Bacteria | This compound | Bacterial cell aggregation is part of its antimicrobial mechanism. | researchgate.net |
Biological Activities and Therapeutic Potential
Broad-Spectrum Antimicrobial Efficacy
Buforin-2 exhibits remarkable efficacy against a wide array of microorganisms, including both Gram-positive and Gram-negative bacteria, as well as various fungi. nih.govmdpi.com Its potent activity makes it a subject of considerable research in the quest for new antimicrobial agents.
Activity Against Gram-Positive Bacterial Strains
This compound has demonstrated significant bactericidal activity against numerous Gram-positive bacteria. mdpi.com Research has established its effectiveness at micromolar concentrations against these strains. mdpi.comnih.gov
Table 1: Minimal Inhibitory Concentration (MIC) of this compound Against Gram-Positive Bacteria
| Bacterial Strain | MIC (µM) | Reference |
|---|---|---|
| Bacillus subtilis | 1.6 | mdpi.com |
| Staphylococcus aureus | 3.1 | mdpi.com |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 8-64 µg/mL | acs.org |
| Vancomycin-resistant Enterococci (VRE) | 8-64 µg/mL | acs.org |
Activity Against Gram-Negative Bacterial Strains
The peptide also shows potent antimicrobial activity against a broad spectrum of Gram-negative bacteria. mdpi.com Studies have reported low micromolar MIC values for various pathogenic strains. mdpi.com For instance, this compound inhibits the growth of Acinetobacter baumannii strains, including multidrug-resistant ones, with a minimal inhibitory concentration (MIC) of 8 mg/L.
Table 2: Minimal Inhibitory Concentration (MIC) of this compound Against Gram-Negative Bacteria
| Bacterial Strain | MIC (µM) | Reference |
|---|---|---|
| Escherichia coli | 1.6 | mdpi.com |
| Salmonella typhimurium | 1.6 | mdpi.com |
| Pseudomonas aeruginosa | 6.2 | mdpi.com |
Antifungal Properties
In addition to its antibacterial effects, this compound possesses significant antifungal properties. nih.gov It has been shown to be effective against various fungal pathogens. nih.gov Research has indicated that peptides containing the minimum motif of this compound exhibit antifungal activity against Candida albicans and Cryptococcus neoformans, with MIC values ranging from 32 to over 64 μg/mL. nih.gov
Anticancer Activity of this compound and its Analogs
Beyond its antimicrobial capabilities, this compound and its synthetic analogs, such as Buforin-2b, have demonstrated potent anticancer activity. nih.govresearchgate.netnih.gov These peptides have shown selectivity for cancer cells while having minimal effects on normal cells. nih.govmdpi.com
Efficacy Against Diverse Cancer Cell Lines
This compound and its analogs have been found to be cytotoxic to a wide range of human cancer cell lines. nih.govraghavagps.netnih.gov The synthetic analog Buforin-2b, in particular, has displayed potent cytotoxic activity against 60 different types of human tumor cells. raghavagps.net
Table 3: Efficacy of Buforin-2b Against Various Cancer Cell Lines
| Cancer Type | Cell Line(s) | Observed Effect | Reference |
|---|---|---|---|
| Cervical Cancer | HeLa | Growth inhibition and apoptosis induction. nih.gov | nih.gov |
| Breast Cancer | MX-1, MCF-7, T47-D | Inhibited tumor growth. nih.gov | nih.gov |
| Lung Cancer | NCI-H460 | Suppression of tumor xenografts in mice. raghavagps.net | raghavagps.net |
| Ovarian Cancer | - | Cytotoxic effects observed. | |
| Prostate Cancer | PC-3, DU145 | Inhibited proliferation and induced apoptosis. mdpi.comnih.gov | mdpi.comnih.gov |
| Liver Cancer | HepG2 | Inhibited tumor size and induced cell apoptosis in xenografts. researchgate.net | researchgate.net |
Mechanisms of Cancer Cell Apoptosis Induction
The anticancer activity of this compound and its analogs is primarily attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells. nih.gov Buforin-2b, a well-studied analog, penetrates cancer cell membranes without causing disruption and accumulates in the cell. raghavagps.netnih.govresearchgate.net
Once inside, it triggers a mitochondria-dependent apoptotic pathway. raghavagps.netnih.govresearchgate.net This process involves the release of cytochrome c from the mitochondria, which in turn activates caspases, a family of proteins that execute apoptosis. mdpi.comresearchgate.net Specifically, Buforin-2b has been shown to activate caspase-9. nih.gov
Furthermore, in prostate cancer cells, Buforin-2b has been found to induce apoptosis by downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins such as Bax. nih.gov It also increases the expression of the tumor suppressor protein p53 and its target genes. nih.gov
Intracellular Delivery Potential for Anticancer Agents
This compound (BF2) and its analogues have garnered significant interest for their potential as intracellular delivery vehicles for anticancer agents, a capability rooted in their characteristics as cell-penetrating peptides (CPPs). nih.gov Unlike many antimicrobial peptides that function by disrupting cell membranes, this compound can translocate across lipid bilayers without causing significant permeabilization, allowing it to transport molecular cargo into the cell's interior. nih.govmdpi.comraghavagps.net This translocation is not dependent on a specific cellular receptor and has been observed in both bacterial cells and artificial lipid vesicles. nih.gov
The mechanism of entry is believed to involve the formation of transient toroidal pores. nih.govmdpi.com A key structural feature, a proline residue at position 11, introduces a kink in the peptide's helical structure. This distortion is critical for efficient translocation; mutating this proline significantly reduces the peptide's ability to cross membranes. nih.govresearchgate.net This structural element helps the peptide embed deeply into the membrane, facilitating its passage into the cytoplasm without causing cell lysis. nih.govmdpi.com Once inside the cell, this compound can interact with intracellular targets like DNA and RNA. mdpi.comnih.gov
This inherent cell-penetrating ability has been harnessed in the development of derivatives with enhanced cancer specificity. Buforin IIb, a synthetic analogue of this compound, demonstrates selective cytotoxicity by interacting with gangliosides, which are often overexpressed on the surface of cancer cells. nih.govresearchgate.net This interaction allows Buforin IIb to distinguish between cancerous and normal cells, a crucial attribute for a targeted drug delivery system. raghavagps.netresearchgate.net
Building on this, a novel cancer-specific CPP named BR2 was designed based on the cell-penetrating motif of Buforin IIb. nih.gov BR2 has shown high efficiency in translocating across cancer cell membranes, reportedly higher than the well-known CPP Tat (49–57). nih.gov It enters cancer cells through a process of lipid-mediated macropinocytosis after initially targeting gangliosides on the cell surface. nih.gov The potential of BR2 as a drug carrier was demonstrated by fusing it to a single-chain variable fragment (scFv) antibody designed to target a mutated K-ras protein, a common driver in many cancers. The BR2-fused scFv induced a higher rate of apoptosis in cancer cells compared to a Tat-fused scFv, highlighting its potential for the targeted delivery of therapeutic proteins. nih.gov
Preclinical Studies in In Vivo Models (Excluding Human Clinical Trials)
The therapeutic potential of this compound derivatives, particularly Buforin IIb, has been evaluated in several preclinical in vivo models using tumor xenografts in mice. These studies provide evidence of the peptide's ability to suppress tumor growth.
In one study, the administration of Buforin IIb was shown to effectively inhibit the progression of NCI-H460 lung cancer cell xenografts in mice. nih.govresearchgate.net This demonstrated the peptide's significant tumor suppression activity in vivo. researchgate.net
Another series of experiments focused on liver cancer, using HepG2 cell xenografts in nude mice. nih.gov Treatment with Buforin IIb resulted in a notable inhibition of tumor growth, as measured by both tumor volume and weight. nih.govnih.gov The study also found that, consistent with in vitro findings, Buforin IIb treatment led to a reduction in the expression of cell cycle-related proteins CDK2 and Cyclin A within the tumor tissue. nih.gov This suggests that Buforin IIb's anticancer effect is linked to the induction of cell cycle arrest and apoptosis. nih.govnih.gov The peptide was observed to accumulate primarily in the nuclei of cancer cells after traversing the cell membrane. raghavagps.netresearchgate.net
The table below summarizes key findings from preclinical in vivo studies involving Buforin IIb.
| Cancer Model | Peptide | Key Findings |
| Lung Cancer (NCI-H460 xenograft) | Buforin IIb | Inhibited the progression of cancer xenografts. nih.gov |
| Liver Cancer (HepG2 xenograft) | Buforin IIb | Suppressed subcutaneous tumor growth; reduced tumor volume and weight. nih.govnih.gov |
| Liver Cancer (HepG2 xenograft) | Buforin IIb | Downregulated the expression of CDK2 and Cyclin A in tumor tissue. nih.gov |
These preclinical results underscore the potential of Buforin IIb as a therapeutic agent for various cancers. researchgate.netnih.gov
Peptide Engineering and Design Strategies for Buforin 2 Variants
Structure-Activity Relationship Analysis through Peptide Modification
A fundamental approach to understanding and improving Buforin-2 function involves systematic modifications of its amino acid sequence and observing the resultant effects on its biological activity. This structure-activity relationship (SAR) analysis has provided critical insights into the roles of different domains and residues within the peptide.
N-Terminal and C-Terminal Truncations and Their Impact on Activity
Deletion of the first four amino acids, which constitute the N-terminal random coil, surprisingly led to an approximate two-fold increase in antibacterial activity. nih.gov This suggests that this region may not be essential for its core antimicrobial function and could potentially hinder its activity. However, further truncations into the helical region from the N-terminus resulted in a progressive decrease in both antibacterial and antifungal activities. nih.gov
Table 1: Impact of N-Terminal and C-Terminal Truncations on this compound Activity
| Peptide Variant | Modification | Effect on Antibacterial Activity | Reference |
|---|---|---|---|
| BUF (5–21) | Deletion of N-terminal random coil (residues 1-4) | ~2-fold increase | nih.gov |
| BUF (6–21) to (11-21) | Progressive N-terminal truncation | Progressive decrease | nih.gov |
| BUF (1–17) | Deletion of C-terminal 4 amino acids | Complete loss of activity | nih.govnih.gov |
Amino Acid Substitutions, e.g., Proline Hinge Mutagenesis
The proline residue at position 11 is a key structural feature of this compound, creating a flexible hinge that separates the two helical domains. nih.gov Mutagenesis of this proline has been instrumental in understanding its role in the peptide's mechanism of action.
Replacing the proline with leucine, an amino acid that favors helical structures, resulted in a significant decrease in antimicrobial activity. nih.gov This substitution abrogated the peptide's ability to penetrate the cell membrane without causing permeabilization. nih.gov Analogs containing the proline hinge were observed to accumulate in the cytoplasm of bacteria, whereas the leucine-substituted analog remained on the cell surface, causing membrane disruption. nih.gov This demonstrates that the proline hinge is directly responsible for the cell-penetrating ability of this compound, which is crucial for its potent antimicrobial effect. nih.govpnas.org Further studies involving the relocation of the proline residue confirmed that its specific position is critical for balancing membrane translocation and antimicrobial activity. nih.gov
Role of Alpha-Helical Content in Efficacy and Cell Penetration
The α-helical content of this compound and its analogs is strongly correlated with their antimicrobial potency. pnas.org In an aqueous environment, the peptide exhibits a random coil structure, but in a hydrophobic medium mimicking a cell membrane, it adopts its characteristic α-helical conformation. nih.gov
Modulation of DNA-Binding Affinity through Electrostatic Optimization (e.g., Arginine/Lysine Content)
Given that the intracellular target of this compound is believed to be nucleic acids, modulating its DNA-binding affinity is a key strategy for enhancing its activity. nih.gov The peptide's net positive charge facilitates electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA.
Computational workflows integrating electrostatic charge optimization have been used to predict amino acid substitutions that could enhance this binding affinity. acs.org Specifically, substituting neutral residues with arginine has been a focus, as arginine's guanidinium (B1211019) group allows for more effective interactions with DNA compared to lysine's primary amine. acs.org For example, a computational approach predicted that substituting the threonine at position 1 with arginine (T1R) would substantially increase DNA-binding affinity. acs.org Experimental validation confirmed these predictions, showing that the T1R variant had a greater improvement in DNA binding compared to other substitutions. acs.org Importantly, this enhanced DNA binding also translated to greater antimicrobial potency. acs.org This demonstrates that a design strategy focused on improving electrostatic interactions with intracellular targets can be a successful approach for increasing the efficacy of this compound variants. acs.org
Development of this compound Analogs (e.g., Buforin IIb, Buforin III)
Building on the insights from SAR studies, researchers have developed novel analogs of this compound with modified properties.
Buforin IIb is a synthetic analog designed with a model α-helical sequence (three repeats of RLLR) at the C-terminus, replacing the native sequence. raghavagps.netresearchgate.net This modification results in a peptide with stronger cytolytic activity against cancer cells compared to the original this compound. raghavagps.netnih.gov Like its parent peptide, Buforin IIb penetrates cell membranes without significant disruption and accumulates inside the cell. raghavagps.netresearchgate.net
Buforin III represents a further generation of analogs developed from Buforin IIb. nih.gov The design of Buforin III analogs involved substitutions in the proline hinge region and the two α-helices to enhance activity and specificity. researchgate.net For instance, substituting the initial RAGL amino acids of Buforin IIb with a model α-helical sequence led to a two-fold increase in antimicrobial activity. researchgate.net The Buforin III analogs retain the cell-penetrating mechanism and demonstrate a linear correlation between their DNA-binding affinity and antimicrobial potency. researchgate.net Notably, some Buforin III analogs, such as Buf IIIb and IIIc, showed a 7-fold improved therapeutic index compared to Buforin IIb, marking them as promising candidates for further development. researchgate.net
Table 2: Key this compound Analogs and Their Characteristics
| Analog | Key Modification | Primary Enhanced Property | Reference |
|---|---|---|---|
| Buforin IIb | Addition of a model α-helical sequence (3x RLLR) at the C-terminus | Stronger cytolytic activity against cancer cells | raghavagps.netnih.gov |
| Buforin III | Amino acid substitutions in the hinge and helical regions of Buforin IIb | Enhanced antimicrobial activity and improved therapeutic index | researchgate.netnih.gov |
Dimerization and Chimeric Peptide Construction
More complex engineering strategies involve linking this compound to other peptide molecules to create dimers or chimeric peptides with novel or enhanced functions.
Dimerization of this compound, through methods like lysine-linking, has been shown to be an effective strategy for enhancing antibacterial potency without a corresponding increase in cytotoxicity. d-nb.info The this compound dimer was significantly more effective against several antibiotic-resistant bacterial isolates than its monomeric form. d-nb.info While the dimer retained the ability to translocate across lipid bilayers, it also gained the capacity to depolarize and permeabilize anionic bacterial membranes. d-nb.info This suggests the dimer employs a dual mechanism: disrupting the bacterial membrane and also targeting intracellular components, leading to more potent antimicrobial activity. d-nb.infoconsensus.app
Chimeric peptides have been constructed by fusing the active motifs of this compound with those from other antimicrobial peptides, such as bovine lactoferricin (B1576259) (LfcinB). nih.gov For example, chimeras containing the minimal active motifs of both peptides—RLLR from this compound and RRWQWR from LfcinB—were synthesized and evaluated. nih.gov These chimeric constructs, such as C9: (RRWQWR)₂K-Ahx-RLLRRRLLR, exhibited greater antifungal activity against various Candida species, including fluconazole-resistant strains, than the individual motifs alone. nih.gov This strategy leverages the distinct mechanisms of action of different peptides to create novel molecules with synergistic or broadened antimicrobial spectra. nih.govnih.gov
Enhanced Antimicrobial Properties via Dimerization
Dimerization is a key strategy to enhance the antimicrobial and membrane-lytic activity of antimicrobial peptides (AMPs). nih.gov This approach, when applied to this compound, has been shown to significantly increase its antibacterial potency without a corresponding rise in toxicity to mammalian cells. d-nb.info
A study involving the creation of a Lys-linked homodimer of this compound demonstrated a substantial improvement in its antimicrobial properties. nih.gov While the dimerization of some AMPs, such as magainin II, leads to increased antimicrobial effects but also higher cytotoxicity, the this compound dimer shows much greater antibacterial strength without this drawback. nih.govd-nb.info This enhanced potency is observed against a range of bacteria, including several antibiotic-resistant isolates. nih.govd-nb.info
The mechanism behind the dimer's heightened efficacy involves a dual action. nih.gov Not only does it disrupt the bacterial membrane, but it also translocates across the membrane to engage with intracellular targets. nih.gov Membrane permeabilization experiments have revealed that the this compound dimer selectively disrupts anionic membranes, which are characteristic of bacteria, unlike the magainin II dimer that disrupts both anionic and zwitterionic membranes. nih.gov Despite its increased size, the this compound dimer maintains the ability to efficiently translocate across lipid bilayers, similar to its monomeric form. nih.gov This suggests that the dimerization of cell-penetrating peptides like this compound, which target intracellular components, could be a superior strategy for developing new therapeutic agents against pathogenic bacteria. nih.gov
The following table presents the Minimal Inhibitory Concentration (MIC) values for this compound monomer and its dimer against various bacterial strains, illustrating the enhanced activity of the dimeric form. d-nb.info
| Microorganism | This compound (Monomer) MIC (μM) | This compound (Dimer) MIC (μM) | Fold Improvement |
| Bacillus subtilis | 4 | 0.5 | 8 |
| Staphylococcus aureus | 16 | 1 | 16 |
| Escherichia coli | 2 | 0.25 | 8 |
| Pseudomonas aeruginosa | 8 | 1 | 8 |
| Salmonella typhimurium | 4 | 0.5 | 8 |
| Methicillin-resistant Staphylococcus aureus | 32 | 2 | 16 |
| Multidrug-resistant Pseudomonas aeruginosa | 16 | 2 | 8 |
| Vancomycin-resistant Enterococci | 16 | 1 | 16 |
Design of Hybrid Peptides with Complementary Motifs
The design of hybrid peptides represents another innovative strategy to enhance the antimicrobial efficacy of this compound. This approach involves combining specific functional motifs of this compound with sequences from other antimicrobial peptides to create novel molecules with complementary and potentially synergistic activities.
A key structural feature of this compound is its helix-hinge-helix motif, with the proline hinge being crucial for its ability to penetrate cell membranes without causing lysis. nih.gov Researchers have leveraged this by creating hybrid peptides that fuse the cell-penetrating portion of this compound with other potent antimicrobial sequences. For instance, two such hybrid peptides were synthesized: BUF (5–13)[RLLR]₃ and BUF (5–13)MG (1–14). nih.gov
The first hybrid, BUF (5–13)[RLLR]₃, consists of the extended helical region of this compound containing the proline hinge (residues 5-13) linked to three repeats of the regular α-helical motif RLLR from the C-terminus of this compound. nih.gov This design resulted in a peptide with stronger antimicrobial activity than the truncated this compound analog, BUF (5–21). nih.gov The second hybrid, BUF (5–13)MG (1–14), combines the same this compound region with the N-terminal α-helix of magainin II. nih.gov Both of these hybrid peptides were found to efficiently penetrate the bacterial cell membrane and accumulate in the cytoplasm, demonstrating potent antimicrobial activity. nih.gov This indicates that the proline hinge-containing region of this compound can confer cell-penetrating capabilities to other antimicrobial motifs. nih.gov
Another approach to hybrid peptide design involves combining the minimal active motifs of this compound with those of other well-characterized antimicrobial peptides. An example is the creation of chimeric peptides containing the minimal antimicrobial motif of bovine lactoferricin (RRWQWR) and the RLLR motif from this compound. These chimeras have demonstrated significant antifungal activity against various Candida species, including fluconazole-resistant strains.
The table below summarizes the Minimal Inhibitory Concentration (MIC) values for selected this compound-lactoferricin hybrid peptides against Candida albicans.
| Peptide | Sequence | MIC against C. albicans SC5314 (μg/mL) | MIC against C. albicans 256 (μg/mL) |
| C5 | RRWQWR-Ahx-RLLRRLLR | 100 | 100 |
| C6 | KKWQWK-Ahx-RLLRRLLR | 50 | 50 |
| C9 | (RRWQWR)₂K-Ahx-RLLRRRLLR | 50 | 50 |
These findings underscore the potential of designing hybrid peptides that combine the unique cell-penetrating properties of this compound with the potent microbicidal action of other peptide motifs to develop novel and effective antimicrobial agents.
Advanced Delivery Systems and Bioconjugation Approaches
Conjugation with Nanoparticle Platforms
The conjugation of Buforin-2 with nanoparticle platforms, such as magnetite nanoparticles (MNPs), has emerged as a promising strategy to improve its delivery and therapeutic index. Nanoparticles offer advantages such as increased stability, reduced degradation, and the potential for targeted delivery. mdpi.comdntb.gov.uanih.gov
Studies have demonstrated the successful immobilization of this compound on magnetite nanoparticles. mdpi.combiorxiv.orgresearchgate.netnih.gov This conjugation can lead to the development of novel cell-penetrating vehicles. researchgate.netnih.gov
Impact of Immobilization on Activity and Translocation
Immobilization of this compound on nanoparticle surfaces can influence its biological activity and membrane translocation capabilities. While some studies indicate that membrane translocation can succeed without promoting significant disruption or affecting cell viability in mammalian and bacterial cells, the antimicrobial activity of the conjugated peptide may be affected. mdpi.com For instance, initial studies showed that buforin-II–magnetite conjugates presented no antimicrobial activity compared to free buforin II. mdpi.com
However, further research exploring immobilization on polyetheramine-modified magnetite nanoparticles with the aid of polymer surface spacers aimed to preserve the structural integrity of this compound. researchgate.netnih.govnih.gov This approach resulted in nanobioconjugates where the loss of antimicrobial activity against gram-positive and gram-negative bacteria was limited to about 50% compared to the native peptide. researchgate.netnih.govnih.gov These nanobioconjugates were still capable of translocating the cell membrane and nuclei of different normal and cancerous cell lines with minimal impact on viability. researchgate.netnih.govnih.gov
Data from studies on polyetheramine-modified magnetite nanoparticles conjugated with this compound highlight the balance between preserving antimicrobial activity and enabling cellular translocation.
| Conjugation Strategy | Antimicrobial Activity (vs. Native this compound) | Cell Membrane Translocation | Nuclear Penetration | Biocompatibility (Hemolysis) | Acute Cytotoxicity |
| Immobilization on Magnetite Nanoparticles | Reduced/Lost mdpi.com | Yes mdpi.com | Not specified | Not specified | Minimal mdpi.com |
| Immobilization on PEA-Modified Magnetite Nanoparticles | ~50% retained researchgate.netnih.govnih.gov | Yes researchgate.netnih.govnih.gov | Yes researchgate.netnih.govnih.gov | Low (<5%) researchgate.netnih.govnih.gov | Low (~15%) researchgate.netnih.govnih.gov |
Enhanced Specificity and Controlled Release
Bioconjugation of this compound with nanoparticles can enhance specificity and enable controlled release, which are crucial for targeted therapies, particularly in cancer treatment. mdpi.comdntb.gov.uanih.gov Surface modification of nanoparticles with targeting ligands, such as peptides, can enhance their specificity for cancer cell receptors, leading to increased cellular uptake. mdpi.com
Nanoparticle-based buforin bioconjugates can facilitate the slow and controlled release of the peptide, thereby prolonging its presence at the target site, such as the tumor microenvironment, and potentially enhancing therapeutic efficacy. mdpi.com This targeted delivery approach aims to minimize off-target effects and improve the therapeutic index of buforin-containing bioconjugates. mdpi.com By incorporating buforins into carriers, researchers have achieved controlled and sustained release, leading to prolonged exposure to cancer cells and potentially amplifying cytotoxic effects. mdpi.com
Integration into Liposomal Delivery Systems
Besides nanoparticle conjugation, the integration of this compound into liposomal delivery systems is another strategy explored to improve its therapeutic application. mdpi.comdntb.gov.uanih.gov Liposomes, as vesicular carriers, can encapsulate peptides, protecting them from degradation and facilitating their delivery to target cells.
Researchers are exploring buforin-containing bioconjugates, including those covalently linked with liposomes, to address limitations like stability and bioavailability. mdpi.comdntb.gov.uanih.gov This approach aims to enhance specificity and controlled release, presenting a promising avenue for targeted cancer treatment. mdpi.comdntb.gov.uanih.gov this compound has been shown to selectively bind to liposomes composed of acidic phospholipids (B1166683). researchgate.netacs.orgacs.orgnih.gov
This compound as a Cell-Penetrating Peptide for Macromolecule Delivery (e.g., siRNA)
This compound is recognized for its cell-penetrating properties, allowing it to traverse cell membranes without causing significant lysis. anaspec.comnih.govmdpi.comfrontiersin.org This characteristic makes it a potential candidate for use as a cell-penetrating peptide (CPP) to deliver various macromolecules into cells. anaspec.comnih.goviiitd.edu.in
Studies have shown that this compound can be efficiently translocated across lipid bilayers. researchgate.netacs.orgacs.orgnih.gov Its mechanism of translocation is distinct from that of some other antimicrobial peptides, such as magainin 2, which induce lipid flip-flop and significant membrane permeabilization. researchgate.netacs.orgnih.gov The proline residue at position 11 in this compound is considered crucial for its cell-penetrating abilities and efficient translocation. researchgate.netacs.orgnih.govanaspec.com
This compound has been demonstrated to deliver siRNAs into cells, followed by effective mRNA degradation. anaspec.com This highlights its potential as a carrier for gene silencing applications. The ability of this compound to penetrate cells and deliver macromolecules like siRNA underscores its utility in developing advanced therapeutic strategies. anaspec.comgoogle.com
| Macromolecule Delivered | Outcome | Citation |
| siRNA | Effective mRNA degradation observed | anaspec.com |
| GFP protein | Delivery to HeLa cells demonstrated | nih.gov |
Synergistic Approaches in Antimicrobial and Anticancer Research
Combination with Conventional Antibiotics
Studies have investigated the potential for synergistic interactions between Buforin-2 and conventional antibiotics to combat bacterial infections, particularly those caused by multidrug-resistant strains. Combinations can leverage different mechanisms of action, potentially leading to enhanced bacterial killing and overcoming resistance mechanisms.
Research has demonstrated a synergistic effect when this compound is combined with rifampicin (B610482) against Acinetobacter baumannii, including multidrug-resistant strains. In vitro experiments showed that the combination had higher antibacterial activity compared to either agent alone, with a fractional inhibitory concentration (FIC) index of 0.312, indicating synergy. nih.gov In vivo studies using a rat model of sepsis infected with susceptible and multidrug-resistant A. baumannii also supported the synergistic potential, showing reduced lethality rates and significant reductions in bacterial endotoxin (B1171834) and plasma cytokine concentrations in the combination therapy group compared to monotherapy. nih.govmims.com
However, studies investigating the combination of this compound with other conventional antibiotics have primarily reported additive effects rather than synergy. A study evaluating the interaction of this compound with ranalexin, amoxicillin-clavulanate, ceftriaxone, meropenem, doxycycline, and clarithromycin (B1669154) against 120 clinical isolates of Gram-positive and Gram-negative bacteria found additive effects for all combinations tested, with no observed synergy. nih.govnih.govnih.govbmrb.io Despite the lack of synergy in these specific combinations, the additive effects still support the potential of combining peptides with antibiotics as an alternative or complementary strategy to monotherapies. nih.govnih.gov Synergistic effects have also been reported for this compound in combination with cefazolin, which also demonstrated increased antibiofilm activity. uni.lu
The observed synergistic effect with rifampicin may be attributed to their distinct mechanisms: this compound targets intracellular nucleic acids, while rifampicin inhibits bacterial RNA polymerase. This suggests that their combined action could more effectively disrupt essential bacterial processes.
| Combination | Bacterial Strain/Isolates | Observed Effect | FIC Index | Reference |
| This compound + Rifampicin | Acinetobacter baumannii (susceptible & MDR) | Synergistic | 0.312 | nih.govmims.com |
| This compound + Ranalexin | 120 clinical isolates (Gram+ & Gram-) | Additive | N/A | nih.govnih.govnih.govbmrb.io |
| This compound + Amoxicillin-clavulanate | 120 clinical isolates (Gram+ & Gram-) | Additive | N/A | nih.govnih.govnih.govbmrb.io |
| This compound + Ceftriaxone | 120 clinical isolates (Gram+ & Gram-) | Additive | N/A | nih.govnih.govnih.govbmrb.io |
| This compound + Meropenem | 120 clinical isolates (Gram+ & Gram-) | Additive | N/A | nih.govnih.govnih.govbmrb.io |
| This compound + Doxycycline | 120 clinical isolates (Gram+ & Gram-) | Additive | N/A | nih.govnih.govnih.govbmrb.io |
| This compound + Clarithromycin | 120 clinical isolates (Gram+ & Gram-) | Additive | N/A | nih.govnih.govnih.govbmrb.io |
| This compound + Cefazolin | Not specified | Synergistic | N/A | uni.lu |
Synergistic Effects with Other Antimicrobial Peptides
Combining different antimicrobial peptides (AMPs) can also lead to synergistic effects, potentially by targeting multiple bacterial components or by facilitating each other's entry or activity within the bacterial cell.
Research indicates that a 1:1 mixture of Buforin II and indolicidin (B8082527) exhibits positive synergistic antimicrobial effects. fishersci.ca This synergy is hypothesized to be due to the formation of a heterodimer between the two peptides. fishersci.ca While other AMPs like magainin 2 have shown synergy with peptides such as tachyplesin I and PGLa, the synergistic interactions of this compound appear to be specific and dependent on the peptide partner. fishersci.cafishersci.com
| Peptide Combination | Observed Effect | Proposed Mechanism | Reference |
| Buforin II + Indolicidin | Synergistic | Heterodimer formation | fishersci.ca |
Combination with Chemotherapeutic Agents
The anticancer potential of this compound and its analogs has led to investigations into synergistic combinations with conventional chemotherapeutic agents and other compounds with anticancer activity. These combinations aim to enhance cytotoxicity towards cancer cells, overcome drug resistance, and reduce potential side effects by allowing for lower doses of each agent.
A synergistic toxic effect has been observed when Buforin IIb, an analog of this compound, is combined with 2-Deoxy-d-glucose (2-DG) in prostate cancer DU145 cells and mouse xenograft tumors. fishersci.co.ukmitoproteome.org This combination resulted in significantly stronger inhibition of cell proliferation, increased G1 cell cycle arrest, and higher rates of apoptosis compared to individual treatments. fishersci.co.ukmitoproteome.org Mechanistically, the combination treatment led to decreased L-lactate production and reduced intracellular ATP levels, indicating a severe disruption of cancer cell metabolism. fishersci.co.ukmitoproteome.org Furthermore, 2-DG may enhance the uptake of Buforin IIb by DU145 cells, contributing to its increased mitochondria-targeting capacity and subsequent induction of apoptosis. fishersci.co.ukmitoproteome.org
The BR2 peptide, another analog of Buforin IIb, has also shown promising results in combination therapy. When combined with 2-aminoethyl dihydrogen phosphate (B84403), BR2 exhibited possible additive and synergistic effects against triple-negative breast cancer cell lines (MDA MB-231 and 4T1). metabolomicsworkbench.org This combination demonstrated more specific cytotoxicity towards tumor cells compared to normal fibroblast cells. metabolomicsworkbench.org
Furthermore, the development of bioconjugates, where buforins are combined with other anticancer agents, has shown synergistic effects, leading to enhanced effectiveness in inhibiting tumor growth and inducing apoptosis. nih.gov This approach can improve the targeting and delivery of buforins to cancer cells, maximizing their combined therapeutic potential.
| Combination | Cancer Cell Line/Model | Observed Effect | Key Findings | Reference |
| Buforin IIb + 2-Deoxy-d-glucose (2-DG) | Prostate cancer DU145 cells & xenografts | Synergistic toxic effect | Increased proliferation inhibition, G1 arrest, apoptosis; decreased lactate/ATP; possible increased uptake. | fishersci.co.ukmitoproteome.org |
| BR2 peptide + 2-aminoethyl dihydrogen phosphate | Triple-negative breast cancer (MDA MB-231, 4T1) | Additive and synergistic | More specific cytotoxicity to tumor cells. | metabolomicsworkbench.org |
| Buforin bioconjugates + other anticancer agents | Not specified | Synergistic | Enhanced tumor growth inhibition and apoptosis induction. | nih.gov |
Methodological Frameworks in Buforin 2 Research
Peptide Synthesis and Purification Methodologies
The production of Buforin-2 and its analogs for research purposes is primarily achieved through two distinct methods: chemical synthesis and recombinant expression.
Solid-Phase Peptide Synthesis (SPPS): The most common method for producing this compound is Fmoc (N-(9-fluorenyl) methoxycarbonyl) solid-phase chemistry. nih.gov This technique allows for the sequential addition of amino acids to build the 21-residue peptide chain. Following synthesis, the crude peptide is cleaved from the solid support and purified.
Purification: High-performance liquid chromatography (HPLC), specifically reverse-phase HPLC (RP-HPLC), is the standard for purifying the synthesized this compound. nih.govnih.gov Using a C18 column, a gradient of an organic solvent like acetonitrile (B52724) in water with 0.1% trifluoroacetic acid is employed to separate the full-length, correct peptide from truncated sequences and other impurities, yielding a product with greater than 95% homogeneity. nih.gov
Recombinant Production: For larger scale production, this compound can be expressed in bacterial systems like Escherichia coli. nih.govresearchgate.net The gene for this compound is often cloned into an expression vector, such as pET32a, creating a fusion protein with a partner like thioredoxin (Trx). nih.gov This fusion protein facilitates high-level expression and can be purified from the cell lysate using affinity chromatography, for instance, with a nickel nitrilotriacetic acid (Ni-NTA) resin that binds to a histidine tag engineered into the fusion construct. nih.govresearchgate.net After purification, the fusion partner is cleaved off, and the recombinant this compound is further purified by HPLC to achieve high purity. nih.gov
Table 1: Comparison of this compound Production and Purification Methods
| Method | Description | Key Steps | Typical Purity | Reference |
|---|---|---|---|---|
| Solid-Phase Peptide Synthesis (SPPS) | Stepwise chemical synthesis of the peptide on a solid resin support. | Fmoc chemistry, cleavage from resin, purification by RP-HPLC. | >95% | nih.gov |
| Recombinant Expression in E. coli | Genetic expression of this compound, often as a cleavable fusion protein. | Cloning, expression, cell lysis, affinity chromatography (e.g., Ni-NTA), cleavage, final purification by HPLC. | >99% | nih.gov |
Biophysical Characterization Techniques
A suite of biophysical techniques is employed to study the structural properties of this compound and its dynamic interactions with membranes and nucleic acids.
CD spectroscopy is a fundamental tool for determining the secondary structure of this compound. nih.govnih.gov These studies reveal that this compound's conformation is highly dependent on its environment. In aqueous solutions, the peptide typically adopts a disordered or random coil structure. researchgate.net However, in membrane-mimicking environments, such as in the presence of 50% trifluoroethanol (TFE) or anionic lipid vesicles, it folds into a characteristic α-helical structure. nih.govnih.govresearchgate.net Specifically, the structure is often described as a helix-hinge-helix, with a proline residue at position 11 creating a kink in the helical conformation. nih.govacs.org CD spectra are typically measured between 200 and 250 nm, where the α-helical content can be quantified by the mean residue ellipticity at 222 nm. nih.gov
Fluorescence-based methods provide insights into the localization of this compound and its binding affinity for intracellular targets.
Confocal Fluorescence Microscopy: By labeling this compound with a fluorescent dye (e.g., FITC), its interaction with bacterial cells can be visualized directly. nih.gov Confocal microscopy studies have been crucial in demonstrating that this compound can penetrate the cell membrane of bacteria like E. coli without causing significant membrane lysis and subsequently accumulates in the cytoplasm. nih.govnih.gov This contrasts with membrane-disrupting peptides, which remain on the cell surface. nih.gov
Fluorescent Intercalator Displacement (FID) Assay: The FID assay is a common fluorescence spectroscopy technique used to quantify the binding affinity of this compound for DNA. nih.govacs.org This method relies on the displacement of a fluorescent dye (like thiazole (B1198619) orange or ethidium (B1194527) bromide) that intercalates into DNA. acs.org When this compound binds to DNA, it displaces the dye, leading to a measurable decrease in fluorescence. acs.org The concentration of peptide required to reduce the fluorescence by half (C₅₀) is used to compare the DNA-binding affinities of different this compound variants. acs.org
To qualitatively assess the interaction between this compound and nucleic acids, agarose (B213101) gel electrophoresis is utilized. biorxiv.org This technique separates molecules based on size and charge. researchgate.net When this compound binds to negatively charged DNA, it neutralizes the charge and forms a larger complex. This results in the retardation of the DNA's migration through the agarose gel when an electric field is applied. biorxiv.org The degree of retardation can indicate the strength of the peptide-DNA interaction. This method has been used to verify the binding of this compound to E. coli genomic DNA fragments. biorxiv.org
Mass spectrometry is an indispensable tool for verifying the identity and purity of synthesized this compound peptides. Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is commonly used to confirm that the synthesized peptide has the correct molecular mass, ensuring the fidelity of the synthesis process. nih.gov Liquid chromatography-mass spectrometry (LC-MS) can also be employed to confirm peptide mass during purification steps. mdpi.com
Computational and Bioinformatics Approaches
Computational modeling and bioinformatics provide atomic-level insights into the molecular mechanisms governing this compound's function, complementing experimental data.
Molecular Dynamics (MD) Simulations: MD simulations are used to model the dynamic behavior of this compound when interacting with biological structures like lipid bilayers and DNA. nih.govmorressier.com These simulations can reveal the specific amino acid residues that are critical for these interactions. For example, simulations have shown that arginine residues play a key role in the binding of this compound to the phosphate (B84403) backbone of DNA. researchgate.net
Continuum Electrostatics and Charge Optimization: These computational methods are employed to analyze and predict how changes in the peptide's amino acid sequence will affect its binding affinity for targets like DNA or bacterial membranes. nih.govmorressier.com By solving the linear Poisson-Boltzmann equation (LPBE), researchers can compute the electrostatic free energy of binding. nih.gov This framework has been used to rationally design this compound variants with arginine substitutions at specific positions to enhance their DNA-binding affinity, a prediction later confirmed by experimental FID assays. nih.govacs.org These approaches are valuable for guiding the development of more potent antimicrobial agents based on the this compound scaffold. morressier.com
Table 2: Key Methodologies in this compound Research
| Technique | Purpose | Key Findings for this compound | Reference |
|---|---|---|---|
| Circular Dichroism (CD) Spectroscopy | Determine secondary structure. | Adopts an α-helical structure in membrane-mimicking environments, often with a proline-induced hinge. | nih.govnih.gov |
| Confocal Fluorescence Microscopy | Visualize peptide localization in cells. | Penetrates bacterial membranes without lysis and accumulates in the cytoplasm. | nih.govnih.gov |
| Fluorescent Intercalator Displacement (FID) Assay | Quantify DNA binding affinity. | Measures the ability of this compound and its analogs to bind to DNA. | acs.org |
| Agarose Gel Electrophoresis | Qualitatively assess DNA binding. | Demonstrates peptide-DNA complex formation through migration retardation. | biorxiv.org |
| Mass Spectrometry (e.g., MALDI) | Confirm peptide molecular weight and purity. | Verifies the correct synthesis of the 21-amino acid peptide. | nih.gov |
| Molecular Dynamics (MD) Simulations | Model peptide-target interactions at an atomic level. | Provides insights into the specific residues involved in binding to DNA and membranes. | nih.govmorressier.com |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations have proven to be a powerful tool for elucidating the intricate mechanisms of this compound's interaction with and translocation across cell membranes at an atomic level. These computational studies provide dynamic insights that complement experimental findings.
Mechanism of Membrane Translocation: MD simulations have been instrumental in visualizing the process by which this compound penetrates lipid bilayers. Studies have shown that the peptide, which initially adopts a random coil structure in an aqueous environment, transitions to a helical conformation upon interacting with the membrane. A key feature of this compound is the proline-induced kink in its helical structure, which is believed to be crucial for its translocation capabilities. Simulations suggest that this kink provides the flexibility needed for the peptide to insert itself into the membrane. nih.govresearchgate.netpnas.org
The translocation process is thought to occur through the formation of transient toroidal pores. nih.govpnas.org In this model, the peptide molecules aggregate and induce the lipid monolayers to bend inward, creating a channel lined by both the peptides and the lipid head groups. This pore allows the peptides to pass through the membrane without causing significant and permanent damage. nih.govpnas.org Simulations have demonstrated that the presence of multiple this compound peptides can facilitate deeper embedding into the membrane and the potential formation of these toroidal structures. nih.govpnas.org
Role of Proline: The single proline residue at position 11 is a hallmark of this compound and its importance has been a focus of MD simulation studies. nih.govresearchgate.net In silico mutations replacing this proline have been shown to dramatically decrease the peptide's ability to translocate across the membrane. nih.govresearchgate.net These simulations reveal that the proline-induced kink facilitates increased structural deformations in the N-terminal region of the peptide upon interaction with lipids, which in turn promotes deeper membrane entry. nih.govpnas.org
Simulation Parameters: Typical MD simulations of this compound and lipid bilayers are conducted using force fields such as GROMOS. The simulations are often run under the NPT ensemble, maintaining constant pressure and temperature to mimic physiological conditions. A common setup involves a simulation box containing the peptide, a lipid bilayer (e.g., POPC), and water molecules, with periodic boundary conditions. The timestep for such simulations is typically around 2 femtoseconds (fs). nih.gov
Table 1: Key Findings from Molecular Dynamics Simulations of this compound
| Finding | Significance |
| Proline-induced kink | Crucial for flexibility and membrane insertion. |
| Toroidal pore formation | Proposed mechanism for translocation without major membrane disruption. |
| Peptide aggregation | Multiple peptides enhance membrane embedding and pore formation. |
| N-terminal deformation | Promoted by proline and lipid interactions, facilitating deeper entry. |
Electrostatic Charge Optimization and Continuum Electrostatics
The highly cationic nature of this compound plays a pivotal role in its antimicrobial activity, particularly in its initial interaction with negatively charged bacterial membranes and subsequent binding to intracellular targets like DNA. Electrostatic charge optimization and continuum electrostatics are computational methodologies employed to understand and enhance these interactions.
Improving DNA Affinity: Researchers have utilized a computational workflow that combines electrostatic charge optimization, continuum electrostatics, and MD simulations to design this compound variants with increased affinity for DNA. researchgate.netmdpi.commedchemexpress.comnih.govacs.orgacs.org This approach assumes that the primary driving force for the peptide-DNA interaction is electrostatics. By systematically evaluating the impact of substituting neutral amino acids with positively charged residues like arginine at various positions, researchers can predict mutations that will enhance this binding. researchgate.netmdpi.commedchemexpress.comnih.govacs.orgacs.org
For instance, a study predicted that substituting threonine at position 1 with arginine (T1R) would significantly increase DNA-binding affinity, a prediction that was subsequently validated experimentally. mdpi.comacs.org The electrostatic binding free energy, calculated using methods like solving the linearized Poisson-Boltzmann equation (LPBE), provides a quantitative measure of this interaction. acs.orgnih.gov
Table 2: Calculated Electrostatic Binding Free Energies of this compound Variants with DNA
| This compound Variant | Average Computed Electrostatic Binding Free Energy (kcal/mol) |
| Wild-Type (WT) | -17 |
| T1R | -23.5 |
Data sourced from studies predicting and validating enhanced DNA affinity. acs.orgnih.gov
Continuum Electrostatics Framework: This framework models the solute (peptide and DNA) as a low-dielectric cavity embedded with point charges within a high-dielectric solvent (water). This allows for the calculation of electrostatic properties and binding free energies. Electrostatic charge optimization within this framework helps to identify the theoretical charge distribution on the peptide that would maximize its affinity for its binding partner. researchgate.netmdpi.commedchemexpress.comnih.govacs.orgacs.org
Bioinformatics Tools for Sequence and Structure Prediction
Bioinformatics tools are essential for the initial analysis of this compound's sequence and for predicting its secondary structure, which are critical determinants of its function.
Sequence Analysis: The amino acid sequence of this compound (TRSSRAGLQFPVGRVHRLLRK) reveals a high content of cationic residues (arginine and lysine) and a single proline residue. Sequence alignment tools have confirmed that this compound shares a high degree of identity with the N-terminal region of histone H2A, from which it is derived. nih.gov This evolutionary link provides clues about its potential intracellular targets, such as nucleic acids.
Secondary Structure Prediction: Various bioinformatics servers, such as the Antimicrobial Peptide Database (APD) and PSIPRED, have been used to predict the secondary structure of this compound. nih.gov These tools consistently predict a tendency for the peptide to form an α-helical structure, particularly in a hydrophobic or membrane-mimicking environment. nih.gov Experimental techniques like circular dichroism (CD) spectroscopy have confirmed these predictions, showing that while this compound is largely unstructured in aqueous solution, it adopts a significant helical conformation in the presence of membrane mimetics like trifluoroethanol (TFE). nih.gov The predicted structure is often described as a helix-hinge-helix motif, with the proline residue acting as the hinge. nih.gov
Table 3: Predicted and Observed Secondary Structure of this compound
| Environment | Predicted Structure | Observed Structure (CD) |
| Aqueous Solution | Random Coil | Random Coil |
| Membrane Mimetic (e.g., 50% TFE) | α-helical | ~43% α-helical |
Cell-Based Assays for Activity Evaluation
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination
The antimicrobial potency of this compound is quantified using standard cell-based assays to determine its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of a microorganism after a specified incubation period. pnas.org This is typically determined using a broth microdilution assay. nih.gov Serial dilutions of this compound are incubated with a standardized inoculum of the target microorganism in a 96-well plate. After incubation, the growth is assessed by measuring the optical density at 620 nm. nih.gov this compound has demonstrated potent, broad-spectrum antimicrobial activity with low MIC values against a variety of Gram-positive and Gram-negative bacteria, as well as fungi. pnas.orgnih.gov
MBC Determination: The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This is determined by taking aliquots from the wells of the MIC assay that show no visible growth and plating them on agar (B569324) plates. After further incubation, the concentration at which no colony-forming units (CFUs) are observed is considered the MBC. mdpi.com
Table 4: Minimum Inhibitory Concentration (MIC) of this compound Against Various Microorganisms
| Microorganism | Type | MIC (µM) |
| Escherichia coli | Gram-negative bacteria | 0.8 - 1.6 |
| Pseudomonas aeruginosa | Gram-negative bacteria | 1.6 |
| Salmonella typhimurium | Gram-negative bacteria | 1.6 |
| Bacillus subtilis | Gram-positive bacteria | 0.8 |
| Staphylococcus aureus | Gram-positive bacteria | 6.3 |
| Candida albicans | Fungus | 0.8 |
| Cryptococcus neoformans | Fungus | 0.4 |
Note: MIC values can vary slightly between studies due to differences in experimental conditions.
Cell Viability and Growth Inhibition Assays
Beyond its antimicrobial effects, this compound and its analogs, particularly Buforin-IIb, have demonstrated significant cytotoxic activity against a wide range of cancer cell lines, while showing considerably less toxicity towards normal cells.
Anticancer Activity: The growth inhibitory effects of this compound on cancer cells are typically assessed using cell viability assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. nih.gov This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The IC50 value, which is the concentration of the peptide that causes 50% inhibition of cell growth, is a common metric used to quantify its anticancer potency. Buforin-IIb has been shown to have potent cytotoxic activity against numerous human tumor cell lines. raghavagps.net For example, it exhibits low IC50 values against Jurkat and HeLa cells, while its IC50 against normal human fibroblasts is significantly higher, indicating a degree of cancer cell selectivity. raghavagps.net
Table 5: IC50 Values of Buforin-IIb Against Various Human Cancer and Normal Cell Lines
| Cell Line | Cancer Type | IC50 (µg/ml) |
| Jurkat | Leukemia | 6 |
| HeLa | Cervical Cancer | 12 |
| NCI-H460 | Lung Cancer | 7.2 - 23.9 |
| PC-3 | Prostate Cancer | < 8 µM |
| Du-145 | Prostate Cancer | < 8 µM |
| HepG2 | Liver Cancer | ~1.0 µM (optimal depressive effect) |
| Human Fibroblasts | Normal Cells | ~350 |
| Mouse Embryonic Fibroblasts | Normal Cells | ~350 |
| Peripheral Blood Lymphocytes | Normal Cells | ~350 |
Note: Buforin-IIb is a synthetic analog of this compound. IC50 values can vary based on the specific assay conditions and cell lines used.
Membrane Permeabilization Assays (e.g., dye leakage, depolarization)
While this compound's primary mode of action is believed to be intracellular, its ability to interact with and traverse the cell membrane is a critical first step. Membrane permeabilization assays are used to characterize the extent to which this compound disrupts the integrity of the cell membrane.
Dye Leakage Assays: These assays utilize fluorescent dyes encapsulated within lipid vesicles (liposomes) that mimic the composition of bacterial or mammalian cell membranes. The release of the dye upon peptide-induced membrane disruption is measured by an increase in fluorescence. A common dye used is calcein, which is self-quenched at high concentrations inside the vesicles. researchgate.net Studies have shown that this compound causes significantly less dye leakage from vesicles compared to membrane-lytic peptides like magainin 2, supporting the hypothesis that it translocates without causing extensive membrane damage. researchgate.net However, a dimer of this compound has been shown to have a relatively strong membrane-lytic activity against anionic liposomes, causing approximately 60% dye leakage. acs.org
Membrane Depolarization Assays: These assays measure the peptide's ability to disrupt the membrane potential of bacterial cells. A potential-sensitive dye, such as DiSC3(5), is used, which exhibits increased fluorescence upon membrane depolarization. mdpi.com Monomeric this compound has been observed to cause negligible membrane depolarization in bacteria like S. aureus, even at its MIC. acs.org In contrast, a dimeric form of this compound was able to dissipate over 50% of the membrane potential, suggesting that dimerization enhances its membrane-disrupting capabilities. acs.org
Table 6: Membrane Permeabilization Activity of this compound and its Dimer
| Peptide | Assay | Target | Result |
| This compound (monomer) | Dye Leakage (Calcein) | Anionic Liposomes | Weak leakage |
| This compound (dimer) | Dye Leakage (Calcein) | Anionic Liposomes | ~60% leakage |
| This compound (monomer) | Membrane Depolarization (DiSC3(5)) | S. aureus | Negligible depolarization |
| This compound (dimer) | Membrane Depolarization (DiSC3(5)) | S. aureus | >50% depolarization |
Apoptosis Induction Assays
The investigation of this compound and its analogs, particularly Buforin IIb, as inducers of apoptosis, has been a significant area of cancer research. Various assays have been employed to elucidate the mechanisms through which these peptides selectively trigger programmed cell death in cancer cells. These methodologies focus on detecting the hallmark biochemical and morphological changes associated with apoptosis.
Research has shown that Buforin IIb can induce apoptosis in a range of cancer cell lines. researchgate.netnih.gov This process is often initiated after the peptide penetrates the cancer cell membrane, without causing lysis, and accumulates intracellularly, primarily in the nuclei and mitochondria. researchgate.netraghavagps.net The subsequent apoptotic cascade is frequently mitochondria-dependent, involving the activation of key effector proteins. researchgate.netraghavagps.net
Common assays utilized to confirm and quantify Buforin-induced apoptosis include:
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is widely used to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells. mdpi.com In studies on liver and prostate cancer cells, treatment with Buforin IIb led to a significant increase in the population of Annexin V-positive cells, indicating exposure of phosphatidylserine (B164497) on the outer cell membrane, a key feature of early apoptosis. nih.govnih.gov
TUNEL Assay: The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis. In vivo studies using xenograft tumor models have demonstrated that tumors treated with Buforin IIb show a higher incidence of TUNEL-positive cells compared to controls, confirming its apoptosis-inducing effect in a physiological context. nih.gov
Caspase Activity Assays: Caspases are a family of proteases that execute the apoptotic program. Assays measuring the activity of initiator caspases (like caspase-9) and executioner caspases (like caspase-3) are crucial. Studies have shown that Buforin IIb treatment leads to the cleavage and activation of pro-caspase-9 and pro-caspase-3. raghavagps.net This can be measured using colorimetric or fluorometric substrates or through Western blot analysis for the cleaved forms of the caspases. mcgill.ca
Western Blot Analysis of Apoptosis-Related Proteins: This technique is used to measure changes in the expression levels of key regulatory proteins involved in apoptosis. Research has consistently shown that Buforin IIb modulates the Bcl-2 family of proteins, which are central regulators of the mitochondrial apoptotic pathway. nih.govmdpi.com Specifically, it can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, thereby shifting the cellular balance towards cell death. nih.gov Furthermore, the cleavage of Poly (ADP-ribose) polymerase (PARP), a substrate of activated caspase-3, is another common indicator of apoptosis confirmed by Western blotting in Buforin-treated cells. raghavagps.netmdpi.com
Mitochondrial Function Assays: Since Buforin-induced apoptosis is often mitochondria-mediated, assays that assess mitochondrial integrity and function are employed. These include measuring the mitochondrial membrane potential (Δψm) and the production of reactive oxygen species (ROS). nih.gov Studies have demonstrated that Buforin IIb can disrupt the mitochondrial membrane potential and increase ROS levels in cancer cells, preceding the release of cytochrome c into the cytoplasm, a critical step in initiating the caspase cascade. nih.gov
| Assay Type | Target/Marker Detected | Key Finding in this compound Research | Cell Line/Model Example |
|---|---|---|---|
| Annexin V/PI Staining | Phosphatidylserine exposure (early apoptosis), Membrane integrity (late apoptosis/necrosis) | Buforin IIb significantly increases the percentage of apoptotic cells. nih.gov | Prostate Cancer (DU145) |
| TUNEL Assay | DNA Fragmentation | Buforin IIb promotes apoptosis in tumor tissues in vivo. nih.gov | Liver Cancer (Nude mouse xenograft model) |
| Western Blot | Cleaved Caspase-3, Cleaved PARP, Bax/Bcl-2 ratio | Induces activation of effector caspases and modulates Bcl-2 family proteins to favor apoptosis. raghavagps.netnih.gov | HeLa, DU145 |
| Caspase-Glo 3/7 Assay | Caspase-3 and -7 activity | Demonstrates activation of executioner caspases post-treatment. mcgill.ca | Ovarian Cancer (OVCAR-3, OVCAR-4) |
| Mitochondrial Potential & ROS Assays | Mitochondrial membrane potential (Δψm), Reactive Oxygen Species (ROS) | Causes mitochondrial dysfunction, evidenced by increased Δψm and ROS production. nih.gov | Prostate Cancer (DU145) |
Nucleic Acid Interaction Assays (e.g., pull-down assays)
A distinct feature of the antimicrobial mechanism of this compound is its ability to penetrate microbial cell membranes without causing significant lysis and subsequently interact with intracellular targets, primarily nucleic acids. nih.govmdpi.comsemanticscholar.org This interaction is believed to inhibit essential cellular processes such as DNA replication and protein synthesis, leading to cell death. nih.govmdpi.com A variety of biophysical and molecular assays have been instrumental in characterizing this interaction.
The strong positive charge of this compound facilitates its binding to the negatively charged phosphate backbone of DNA and RNA. researchgate.net Methodologies to study this interaction range from demonstrating binding to quantifying affinity and identifying specific structural interactions.
Key assays used in this area of research include:
Gel Retardation Assay (Electrophoretic Mobility Shift Assay - EMSA): This is a foundational technique used to demonstrate the direct binding of this compound to nucleic acids. nih.gov When this compound is incubated with DNA or RNA fragments and subjected to gel electrophoresis, the migration of the nucleic acids is retarded or shifted due to the formation of a larger peptide-nucleic acid complex. mdpi.com This assay qualitatively confirms the binding capability of this compound and has shown it binds to both DNA and RNA with high affinity. nih.govsemanticscholar.org
Fluorescence Intercalator Displacement (FID) Assay: This quantitative method is used to determine the binding affinity of this compound for DNA. researchgate.netnih.gov A fluorescent dye, such as thiazole orange, which fluoresces strongly when intercalated into the DNA double helix, is used. nih.govacs.org The addition of this compound displaces the dye from the DNA, leading to a measurable decrease in fluorescence. acs.org By titrating the peptide concentration, the concentration at which 50% of the fluorescence is quenched (C50) can be determined, providing a quantitative measure of binding affinity. acs.org This assay has been crucial in structure-activity relationship studies, demonstrating that variants with higher DNA affinity often exhibit greater antimicrobial potency. researchgate.netnih.gov
Pull-Down Assays: To isolate and identify the specific DNA sequences or structures that this compound interacts with within a cell's genome, pull-down assays have been developed. One innovative approach involves using Buforin II-Magnetite (BUFII-Mgnt) nanobioconjugates. biorxiv.org These magnetic nanoparticles, coated with this compound, are incubated with fragmented genomic DNA from bacteria like E. coli. The nanobioconjugates and any bound DNA are then magnetically separated, allowing for the enrichment and subsequent analysis (e.g., by sequencing) of the DNA fragments that directly interact with the peptide. biorxiv.org
Spectroscopic and Microscopic Techniques: Spectrofluorometric assays can provide further insights into the biophysical nature of the interaction. Changes in the intrinsic fluorescence of DNA or the peptide upon binding can be monitored. biorxiv.org Furthermore, techniques like atomic force microscopy (AFM) have been used to visualize the nanoscale complexes formed between this compound and DNA, revealing that the peptide can induce conformational changes in the DNA, such as supercoiling and condensation. biorxiv.org
Computational Modeling: Molecular dynamics (MD) simulations and continuum electrostatics calculations are powerful tools used to model the interaction between this compound and DNA at an atomic level. researchgate.netnih.govnih.gov These simulations help predict which amino acid residues are critical for binding (e.g., arginine residues) and provide structural insights into the peptide-DNA complex. researchgate.net These computational predictions are often validated experimentally using techniques like the FID assay with peptide variants. nih.govacs.orgacs.org
| Assay Type | Principle | Key Finding in this compound Research | Reference |
|---|---|---|---|
| Gel Retardation Assay (EMSA) | Measures mobility shift of nucleic acids in a gel upon peptide binding. | Confirmed that this compound binds strongly to both DNA and RNA. nih.govmdpi.com | Park et al. (1998) |
| Fluorescence Intercalator Displacement (FID) | Quantifies peptide binding by measuring the displacement of a fluorescent dye from DNA. | Allows for quantitative measurement of DNA binding affinity (C50); correlates higher affinity with increased antimicrobial activity. researchgate.netacs.org | Uyterhoeven et al. (2008) |
| Pull-Down Assay (with BUFII-Mgnt) | Uses magnetic nanobioconjugates to isolate and enrich DNA fragments that bind to this compound. | Enables the isolation of the this compound interactome from genomic DNA. biorxiv.org | Mora et al. (2022) |
| Molecular Dynamics (MD) Simulations | Computer modeling to simulate the physical movements of atoms and molecules in the peptide-DNA complex. | Identified key arginine residues as being mainly responsible for the interaction with DNA. researchgate.net | Uyterhoeven et al. (2008) |
Q & A
Q. What experimental methods are used to determine Buforin-2’s intracellular targeting mechanism?
this compound’s intracellular mechanism is typically validated through a combination of assays:
- SYTOX Green Uptake Assays : Measures membrane integrity by detecting nucleic acid leakage. This compound shows minimal SYTOX fluorescence (indicative of non-lytic activity), unlike membrane-disruptive peptides like melittin .
- Flow Cytometry with Propidium Iodide (PI) : At 2× MIC, this compound induces PI positivity in only ~2% of E. coli cells, confirming its preference for intracellular targets over membrane disruption .
- DNA Binding Assays : Electrophoretic mobility shift assays (EMSAs) demonstrate this compound’s ability to inhibit plasmid DNA migration at 16 µg/mL, suggesting direct nucleic acid interaction .
Q. How do researchers standardize this compound concentration ranges in antimicrobial activity assays?
Concentration optimization involves:
- Dose-Response Curves : Testing across a logarithmic range (e.g., 0–200 µM AMP) to identify MIC (Minimum Inhibitory Concentration) and EC50 values (e.g., EC50 for mRNA inhibition in this compound is ~25 µM) .
- Negative Controls : Including non-antimicrobial peptides (e.g., scrambled sequences) to isolate this compound’s specific effects.
- Reproducibility Checks : Repeating experiments with fresh peptide batches to account for oxidation or aggregation artifacts .
Advanced Research Questions
Q. How should researchers resolve contradictions between this compound’s reported membrane disruption vs. intracellular targeting?
Contradictory findings often arise from assay-specific sensitivities:
- Multi-Method Validation : Combine SYTOX Green (membrane integrity) with intracellular PI staining and EMSAs (nucleic acid binding) to differentiate mechanisms .
- Contextualize Experimental Conditions : Assess pH, ionic strength, and bacterial growth phase, as these factors influence peptide-membrane interactions .
- Statistical Overlap Analysis : Use ANOVA or t-tests to compare datasets across studies, highlighting variables like peptide purity or solvent composition as potential confounders .
Q. What methodologies address discrepancies in EC50 values for this compound across studies?
EC50 variability can be mitigated by:
- Standardized Assay Protocols : Adopt consistent metrics (e.g., relative fluorescence units, RFU) and timepoints (e.g., 24-hour incubations) .
- Cross-Study Normalization : Normalize data to positive controls (e.g., melittin for membrane disruption) to calibrate EC50 calculations .
- Meta-Analysis Frameworks : Apply tools like PRISMA guidelines to systematically evaluate experimental parameters (e.g., bacterial strains, buffer systems) influencing EC50 outcomes .
Q. How can researchers optimize this compound’s activity against drug-resistant pathogens?
- Structure-Activity Relationship (SAR) Studies : Modify this compound’s N-terminal residues (e.g., substituting arginine for lysine) to enhance nucleic acid binding or cell penetration .
- Synergy Screens : Test combinatorial effects with conventional antibiotics (e.g., β-lactams) using checkerboard assays to calculate Fractional Inhibitory Concentration Indices (FICIs) .
- In Silico Modeling : Use molecular dynamics simulations to predict interactions with bacterial membranes or intracellular targets, guiding rational design .
Data Presentation and Reproducibility Guidelines
-
Table 1 : EC50 Values of this compound for Nucleic Acid Targets (Adapted from )
Nucleic Acid Type EC50 (µM) Experimental Conditions mRNA 25.0 24h incubation, pH 7.4 Plasmid DNA 32.5 24h incubation, pH 7.4 -
Key Considerations :
- Supporting Information : Include raw fluorescence data, peptide synthesis protocols, and statistical scripts in supplementary materials to enable replication .
- Contradiction Reporting : Explicitly discuss limitations (e.g., narrow pH range tested) and compare results with prior studies using frameworks like FINER (Feasible, Novel, Ethical, Relevant) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
